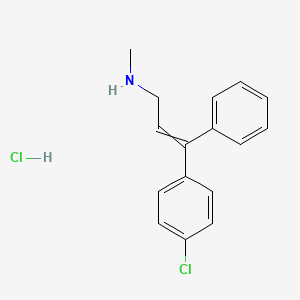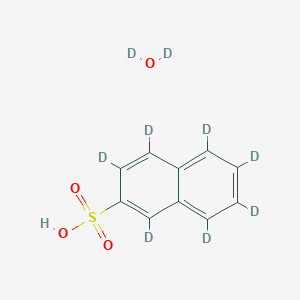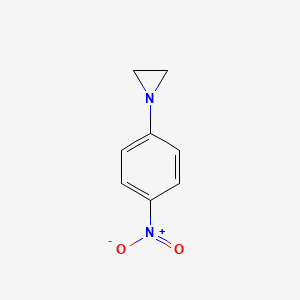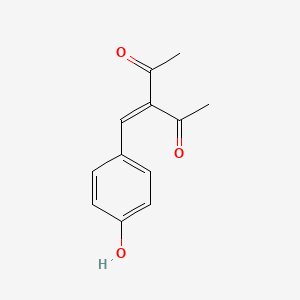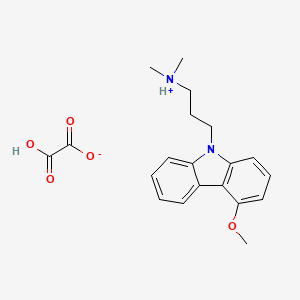
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have garnered significant attention due to their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The oxalate form of this compound is particularly interesting due to its enhanced solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate typically involves multiple steps The initial step often includes the functionalization of carbazole at the 9-position with a 3-dimethylaminopropyl group This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final step involves the formation of the oxalate salt, which enhances the compound’s solubility and stability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or silver oxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone, silver oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkylating agents for nucleophilic substitution, methoxy-containing reagents for electrophilic substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound, known for its aromatic properties and applications in optoelectronics.
9-Ethylcarbazole: A derivative with similar applications but different solubility and stability profiles.
4-Methoxycarbazole: Another derivative with distinct electronic properties due to the methoxy group.
Uniqueness
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate stands out due to its unique combination of functional groups, which confer enhanced solubility, stability, and a broad range of applications. Its oxalate form further improves its usability in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
41734-85-4 |
|---|---|
Molekularformel |
C20H24N2O5 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-hydroxy-2-oxoacetate;3-(4-methoxycarbazol-9-yl)propyl-dimethylazanium |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-15-9-5-4-8-14(15)18-16(20)10-6-11-17(18)21-3;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
WLKAPQROLQEIEH-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCCN1C2=C(C3=CC=CC=C31)C(=CC=C2)OC.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


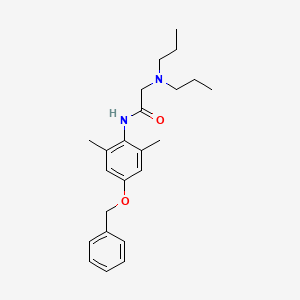
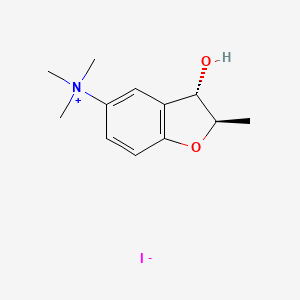

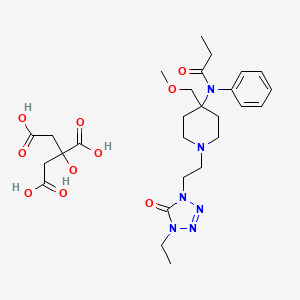
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
